![molecular formula C18H25NO3S B1327349 Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate CAS No. 898782-62-2](/img/structure/B1327349.png)

Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

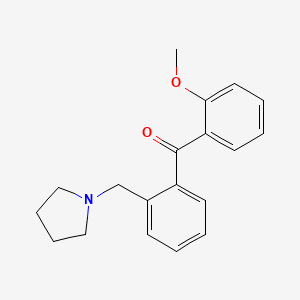

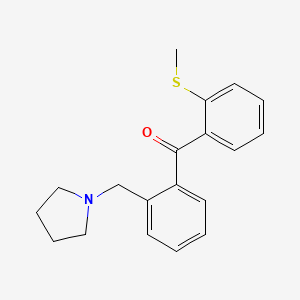

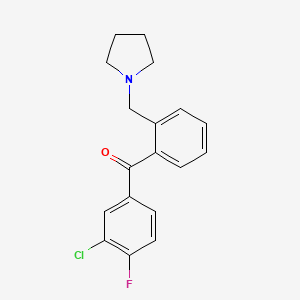

Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898783-38-5 . It has a molecular weight of 335.47 . The IUPAC name for this compound is ethyl 5-oxo-5-[4-(4-thiomorpholinylmethyl)phenyl]pentanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO3S/c1-2-22-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-23-13-11-19/h6-9H,2-5,10-14H2,1H3 . This code provides a specific representation of the molecular structure.科学研究应用

Synthesis of Heterocyclic Compounds : It's used in the synthesis of pyrroles, furans, thiophens, and their benzo analogues through photolysis, which is a process involving light to induce chemical reactions (Prager & Williams, 1996).

Antimicrobial Agents : Researchers have explored its use in creating new quinazolines, which have potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Cytotoxic Activity in Cancer Research : A study has shown its derivatives to exhibit cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, highlighting its potential in cancer research (Nguyen et al., 2019).

Antimicrobial and Antituberculosis Activity : Compounds synthesized using ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate have been tested for their antibacterial, antifungal, and antituberculosis activities (Mathada & Mathada, 2009).

Cardiovascular Activity Studies : This compound has been used in the synthesis of hexahydroquinoline derivatives, with observed effects on calcium channel antagonists, suggesting potential cardiovascular applications (Gupta & Misra, 2008).

Crystal Structure Analysis : The crystal structure of a derivative of this compound has been analyzed, contributing to the understanding of molecular interactions and stability in chemical compounds (Baba et al., 2019).

Potential Anticancer Agents : It's involved in the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents, showing efficacy against several human cancer cell lines (Fang et al., 2016).

属性

IUPAC Name |

ethyl 5-oxo-5-[2-(thiomorpholin-4-ylmethyl)phenyl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-2-22-18(21)9-5-8-17(20)16-7-4-3-6-15(16)14-19-10-12-23-13-11-19/h3-4,6-7H,2,5,8-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSWBDZTMVZXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCSCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643852 |

Source

|

| Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate | |

CAS RN |

898782-62-2 |

Source

|

| Record name | Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)